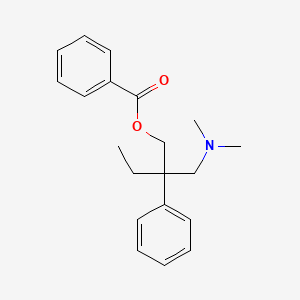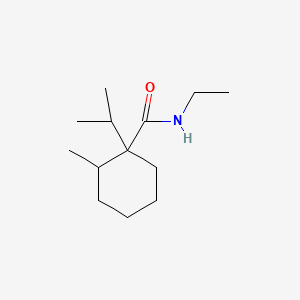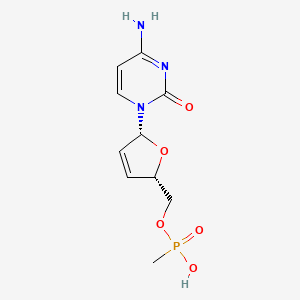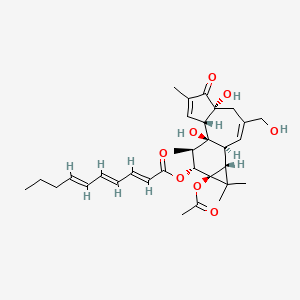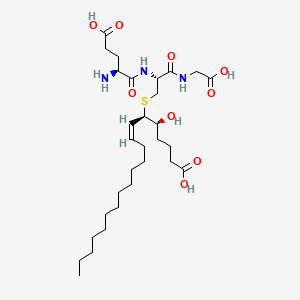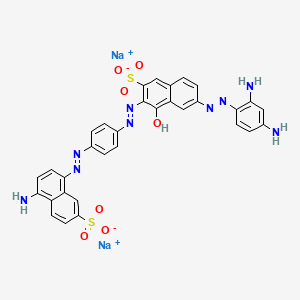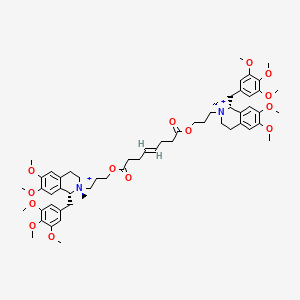
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine is a synthetic nucleoside analog It is structurally similar to cytosine, a component of DNA, but with modifications that make it a valuable compound in various scientific fields
Preparation Methods
The synthesis of 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine involves several steps:
Starting Materials: The synthesis typically begins with commercially available sugars and cytosine derivatives.
Fluorination: The introduction of fluorine atoms at specific positions on the sugar moiety is a critical step. This is often achieved using reagents like diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated sugar is then coupled with a cytosine base through a glycosylation reaction, often using Lewis acids as catalysts.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms or other substituents on the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Researchers use this compound to study DNA synthesis and repair mechanisms, as it can be incorporated into DNA strands.
Medicine: It has potential as an antiviral and anticancer agent. Studies have shown that it can inhibit the replication of certain viruses and the growth of cancer cells.
Industry: In the pharmaceutical industry, it is explored for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine involves its incorporation into DNA. Once incorporated, it disrupts the normal DNA synthesis process, leading to the termination of DNA chain elongation. This action is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication.
Comparison with Similar Compounds
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)-5-methylcytosine can be compared with other nucleoside analogs:
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)thymine: Similar in structure but with a thymine base instead of cytosine.
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)uracil: Contains a uracil base, used in different therapeutic contexts.
1-(2,3-Dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)cytosine: A closely related compound with similar applications but different pharmacokinetic properties.
The uniqueness of this compound lies in its specific modifications, which confer unique biological activity and therapeutic potential.
Properties
CAS No. |
132776-23-9 |
|---|---|
Molecular Formula |
C10H13F2N3O3 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H13F2N3O3/c1-4-2-15(10(17)14-8(4)13)9-7(12)6(11)5(3-16)18-9/h2,5-7,9,16H,3H2,1H3,(H2,13,14,17)/t5-,6-,7+,9-/m1/s1 |
InChI Key |
HAFFSVHKXUYWPX-JAGXHNFQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)F)F |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
